molecular formula C16H13N7O B5584268 N~2~-(1-BENZYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-(1-BENZYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B5584268
M. Wt: 319.32 g/mol
InChI Key: CLVZMTUHVRUEOE-UHFFFAOYSA-N
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Description

N~2~-(1-Benzyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a pyrazole ring fused with a triazolopyrimidine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of N2-(1-Benzyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Benzylation: The pyrazole intermediate is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Cyclization: The benzylated pyrazole undergoes cyclization with a suitable triazole precursor under acidic or basic conditions to form the triazolopyrimidine core.

    Amidation: Finally, the carboxamide group is introduced through the reaction of the triazolopyrimidine intermediate with an appropriate amine or amide reagent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N~2~-(1-Benzyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the carboxamide group, yielding corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N~2~-(1-Benzyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of N2-(1-Benzyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

    Interfering with DNA/RNA: It can interact with nucleic acids, inhibiting replication and transcription processes, which is particularly relevant in its antiviral and anticancer activities.

Comparison with Similar Compounds

N~2~-(1-Benzyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share the pyrazolopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Triazolopyrimidines: Similar to pyrazolopyrimidines, these compounds have a triazolopyrimidine core and exhibit diverse activities based on their functional groups.

    Benzylated Heterocycles: Compounds with benzyl groups attached to heterocyclic rings, which may have similar or distinct properties depending on the nature of the heterocycle.

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O/c24-15(14-20-16-17-7-4-8-23(16)21-14)19-13-9-18-22(11-13)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVZMTUHVRUEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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